Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((4-(phenylazo)phenyl)azo)phenyl)amino)-
Description
Chemical Structure and Properties The compound Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((4-(phenylazo)phenyl)azo)phenyl)amino)- (CAS: 37672-70-1) is a complex azo dye with the molecular formula C₂₄H₁₉Cl₂N₅O₄ (average mass: 512.347 g/mol) . It features:
- A central propanenitrile backbone.
- A 2-(acetyloxy)ethyl group linked to an aromatic amine.
- Two azo (-N=N-) bridges connecting phenyl rings, including a dichloro-4-nitrophenyl substituent.
This structure grants it strong chromophoric properties, making it suitable for use as Disperse Orange 30 in textile dyeing .
Properties
CAS No. |
72152-87-5 |
|---|---|
Molecular Formula |
C25H24N6O2 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[N-(2-cyanoethyl)-4-[(4-phenyldiazenylphenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C25H24N6O2/c1-20(32)33-19-18-31(17-5-16-26)25-14-12-24(13-15-25)30-29-23-10-8-22(9-11-23)28-27-21-6-3-2-4-7-21/h2-4,6-15H,5,17-19H2,1H3 |
InChI Key |
WNBHRMPDBCZARC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((4-(phenylazo)phenyl)azo)phenyl)amino)- typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling with phenolic compounds. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo bonds .
Industrial Production Methods
Industrial production of this compound is usually carried out in large-scale reactors where the reaction conditions can be meticulously controlled. The use of catalysts and specific solvents can enhance the yield and purity of the final product. The process often involves the use of acetic anhydride and other reagents to introduce the acetyloxy group .
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((4-(phenylazo)phenyl)azo)phenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro compounds.
Reduction: Reduction reactions often target the azo groups, converting them into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyloxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or hydrogen gas in the presence of a catalyst.
Nucleophiles: Such as hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((4-(phenylazo)phenyl)azo)phenyl)amino)- has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye synthesis and reactions.
Biology: Investigated for its potential effects on biological systems, particularly in the context of dye toxicity and environmental impact.
Medicine: Explored for its potential use in diagnostic imaging due to its vibrant color properties.
Industry: Widely used in the textile industry as a dye, providing stable and vivid colors to fabrics.
Mechanism of Action
The mechanism of action of propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((4-(phenylazo)phenyl)azo)phenyl)amino)- primarily involves its interaction with molecular targets through its azo groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The pathways involved often include oxidative stress and the formation of reactive oxygen species .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to the azo dye family , characterized by -N=N- linkages. Below is a comparison with structurally related compounds:
Key Differences in Physicochemical Properties
- Solubility : The acetyloxyethyl group in the target compound enhances polarity compared to Disperse Red 73 (LogP 4.1), which has a hydrophobic ethyl substituent .
- Thermal Stability : The dichloro-4-nitrophenyl group increases thermal resistance, making it suitable for polyester dyeing compared to Disperse Orange 62, which lacks halogenation .
- Bioaccumulation Potential: Halogenated derivatives (e.g., tribromophenyl in ) exhibit higher persistence in environmental matrices compared to non-halogenated analogs.
Biological Activity
Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((4-(phenylazo)phenyl)azo)phenyl)amino)-, also known by its chemical structure C20H21N5O5, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Azo groups : These are known for their role in dye chemistry and can influence biological interactions.
- Propanenitrile backbone : This functional group contributes to the compound's reactivity and potential interactions with biological systems.
- Acetyloxy and ethyl substituents : These groups may enhance solubility and bioavailability.
Antitumor Activity
Research indicates that compounds with similar structures to propanenitrile derivatives exhibit significant antitumor properties. For instance, pyrazole derivatives have shown good inhibitory activity against various cancer-related targets such as BRAF(V600E) and EGFR . The presence of the azo group in propanenitrile may also contribute to its antitumor efficacy through mechanisms involving reactive oxygen species (ROS) modulation.
Antimicrobial Activity
Compounds similar to propanenitrile have demonstrated notable antimicrobial effects. Studies have shown that pyrazole derivatives possess antibacterial and antifungal activities, which may be attributed to their ability to disrupt microbial cell membranes or inhibit specific metabolic pathways . The incorporation of the acetyloxy group could enhance these properties by improving the compound's interaction with microbial targets.
Anti-inflammatory Properties
The anti-inflammatory potential of propanenitrile derivatives is another area of interest. Research suggests that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity may be mediated through the modulation of nitric oxide synthase (NOS) pathways, which are critical in inflammation regulation .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of azo compounds, propanenitrile derivatives were tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction through ROS generation.
Study 2: Antimicrobial Testing
A series of tests were conducted on propanenitrile derivatives against common bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined, revealing that the compound exhibited antimicrobial activity with MIC values ranging from 15 to 30 µg/mL, suggesting its potential as a lead compound for antibiotic development.
Study 3: Anti-inflammatory Activity
In vivo studies assessed the anti-inflammatory effects of propanenitrile in a mouse model of acute inflammation induced by lipopolysaccharide (LPS). The results showed a significant reduction in inflammatory markers, including TNF-alpha and IL-6, indicating that propanenitrile may modulate inflammatory responses effectively.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for producing 3-((2-(acetyloxy)ethyl)(4-((4-(phenylazo)phenyl)azo)phenyl)amino)propanenitrile?
- Methodology : The synthesis involves sequential diazotization and coupling reactions. For example, diazotization of 2,6-dichloro-4-nitroaniline in sulfuric acid at 18–25°C, followed by coupling with N-cyanoethyl-N-acetoxyethylaniline. Reaction conditions (e.g., pH, temperature, solvent) must be tightly controlled to avoid side products . Alternative routes may use acrylonitrile derivatives and azo precursors under basic conditions .
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodology : Use a combination of analytical techniques:
- Elemental Analysis : Confirm empirical formula (C₁₉H₁₇Cl₂N₅O₄) .
- Spectroscopy :
- FT-IR : Identify nitrile (C≡N stretch ~2240 cm⁻¹), azo (N=N stretch ~1500 cm⁻¹), and ester (C=O stretch ~1730 cm⁻¹) groups .
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and acetoxyethyl groups (δ 1.2–4.5 ppm) .
- HPLC : Monitor purity (>98%) using reverse-phase columns and UV detection at λmax (~450 nm for azo chromophores) .
Q. What solvents are suitable for dissolving this compound, and how does solubility impact its applications?
- Methodology : The compound is sparingly soluble in ethanol, acetone, and DMF. Solubility tests should be conducted using gradient solvent systems (e.g., DMF/water mixtures) under controlled temperatures. Note that metal ions (Cu²⁺, Fe³⁺) in solvents can alter colorimetric properties, necessitating chelating agents (e.g., EDTA) in dyeing studies .
Advanced Research Questions
Q. What mechanistic insights explain the azo coupling reaction efficiency in synthesizing this compound?
- Methodology : Kinetic studies using UV-Vis spectroscopy can track the diazonium intermediate's stability. Substituent effects (e.g., electron-withdrawing nitro groups) enhance electrophilicity, accelerating coupling. Computational modeling (DFT) of transition states can predict regioselectivity and optimize reaction conditions .
Q. How do metal ions influence the compound’s photostability and dyeing performance?
- Methodology : Design accelerated aging experiments under UV light with/without metal ions. Monitor degradation via:
- UV-Vis Spectroscopy : Track λmax shifts or absorbance loss.
- Mass Spectrometry : Identify degradation products (e.g., nitroso derivatives).
- Color Fastness Tests : Compare samples dyed in the presence of EDTA (metal-free) vs. metal-contaminated baths .
Q. Can computational methods predict this compound’s electronic properties for tailored dye design?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
